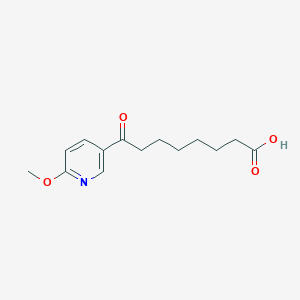
8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
1. Osteoporosis Treatment and Prevention
A study by Hutchinson et al. (2003) identified a compound related to 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound showed promise in the prevention and treatment of osteoporosis based on its efficacy in in vivo models of bone turnover.
2. Hydrate Formation in Pharmaceuticals
Zhao et al. (2009) explored the formation of multiple layer hydrates for a pharmaceutical compound closely related to 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. They found that this compound exists in various crystalline forms differing in hydration states, which is crucial for understanding and managing tablet cracking at higher humidities (Zhao et al., 2009).
3. Structural Characterization and Hydrogen Bonding
Böck et al. (2021) reported the synthesis and structural characterization of compounds including a derivative of 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. Their research provides insights into the molecular conformations and intermolecular hydrogen bonding patterns of such compounds (Böck et al., 2021).
4. Novel Fluorophore Characteristics
Hirano et al. (2004) described the characteristics of 6-Methoxy-4-quinolone, a derivative of 5-methoxyindole-3-acetic acid, which shares structural similarities with 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. This novel fluorophore shows strong fluorescence in a wide pH range of aqueous media, making it useful for biomedical analysis (Hirano et al., 2004).
5. Potential in Antimalarial Drug Development
Cruickshank et al. (2014) investigated a novel class of orally active antimalarial drugs, including a compound structurally related to 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid. This research highlights the significance of such compounds in developing new treatments for malaria (Cruickshank et al., 2014).
Safety And Hazards
This would involve studying any potential risks associated with the compound, such as toxicity or flammability.
Orientations Futures
This would involve discussing potential future research directions, such as new applications for the compound or ways to improve its synthesis.
Propriétés
IUPAC Name |
8-(6-methoxypyridin-3-yl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13-9-8-11(10-15-13)12(16)6-4-2-3-5-7-14(17)18/h8-10H,2-7H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXCRAJKGOZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642132 |
Source


|
| Record name | 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid | |
CAS RN |
898784-64-0 |
Source


|
| Record name | 6-Methoxy-η-oxo-3-pyridineoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(6-Methoxypyridin-3-yl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)





